molecular formula C10H8Cl2N4 B8793801 4,6-dichloro-N-methyl-N-phenyl-1,3,5-triazin-2-amine CAS No. 3995-42-4

4,6-dichloro-N-methyl-N-phenyl-1,3,5-triazin-2-amine

Cat. No.: B8793801
CAS No.: 3995-42-4
M. Wt: 255.10 g/mol
InChI Key: OXGUSMYPAKGXRF-UHFFFAOYSA-N
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Description

4,6-dichloro-N-methyl-N-phenyl-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C10H8Cl2N4 and its molecular weight is 255.10 g/mol. The purity is usually 95%.
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Properties

CAS No.

3995-42-4

Molecular Formula

C10H8Cl2N4

Molecular Weight

255.10 g/mol

IUPAC Name

4,6-dichloro-N-methyl-N-phenyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C10H8Cl2N4/c1-16(7-5-3-2-4-6-7)10-14-8(11)13-9(12)15-10/h2-6H,1H3

InChI Key

OXGUSMYPAKGXRF-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC(=NC(=N2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of cyanuric chloride (2 g, 10.84 mmol) in DCM (40 ml) at 0-5° C. was added dropwise a solution of N-methyl aniline (1.16 ml, 10.84 mmol) and DIPEA (2.08 ml, 12.26 mmol) in DCM (30 ml). The resulting mixture was allowed to warm to room temperature and stirred for 48 h. The reaction mixture was diluted with DCM (40 ml) the solution was then extracted with 2M aq. HCl (2×40 mL) and saturated brine (30 mL) and dried further over anhydrous sodium sulfate. The organic phase was evaporated to dryness to furnish the title compound as an off white solid (2.726 g, 99%). Method C HPLC-MS: MH+ requires m/z=255. Found: m/z=255, Rt=1.48 min (100%). 1H NMR (500 MHz, CDCl3) δ ppm 7.35-7.42 (2H, m), 7.29 (1H, d), 7.15-7.21 (3H, m), 3.48 (3H, s).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.16 mL
Type
reactant
Reaction Step One
Name
Quantity
2.08 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Cyanuric chloride (7.30 g, 39.6 mmol) was dissolved in toluene (100 ml), cooled to -15° C., added with anhydrous sodium carbonate (4.19 g, 39.6 mmol), stirred for 10 minutes and gradually added dropwise with N-methylaniline (4.24 g, 39.2 mmol) dissolved in toluene (50 ml). This reaction mixture was stirred at the same temperature for 30 minutes and then stirred at room temperature overnight. The reaction mixture was evaporated under reduced pressure. The residue was added with dichloromethane and water, and then shaken for mixing. The organic layer was separated from the mixture, washed with water and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure and the obtained residue was purified by silica gel column chromatography, using n-hexane and ethyl acetate (4: 1) as eluant, to obtain 6.13 g (yield: 60.6%) of 2,4-dichloro-6-(N-methyl-N-phenylamino)-1,3,5-triazine as colorless crystals having melting point of 131.5° C.-132.5° C.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.19 g
Type
reactant
Reaction Step Two
Quantity
4.24 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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